18-Carboxy dinor Leukotriene B4

Analytical Chemistry Eicosanoid Metabolism LC-MS Method Development

18-Carboxy dinor Leukotriene B4 (18-carboxy dinor LTB4; CAS 102674-12-4) is a specific β-oxidation metabolite of Leukotriene B4 (LTB4). It is generated via a two-step hepatic process: the rapid ω-oxidation of LTB4 to 20-carboxy LTB4, which is subsequently shortened by β-oxidation to form 18-carboxy dinor LTB4.

Molecular Formula C18H26O6
Molecular Weight 338.4 g/mol
Cat. No. B10767867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18-Carboxy dinor Leukotriene B4
Molecular FormulaC18H26O6
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC(CC(C=CC=CC=CC(CC=CCCC(=O)O)O)O)CC(=O)O
InChIInChI=1S/C18H26O6/c19-15(11-6-3-7-13-17(21)22)9-4-1-2-5-10-16(20)12-8-14-18(23)24/h1-6,9-10,15-16,19-20H,7-8,11-14H2,(H,21,22)(H,23,24)/b2-1+,6-3+,9-4+,10-5+
InChIKeyXWRIIHRGMKHPHN-XMPUPYDGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

18-Carboxy dinor Leukotriene B4: A Definitive β-Oxidation Metabolite for LTB4 Pathway Analysis


18-Carboxy dinor Leukotriene B4 (18-carboxy dinor LTB4; CAS 102674-12-4) is a specific β-oxidation metabolite of Leukotriene B4 (LTB4) . It is generated via a two-step hepatic process: the rapid ω-oxidation of LTB4 to 20-carboxy LTB4, which is subsequently shortened by β-oxidation to form 18-carboxy dinor LTB4 [1][2]. This compound is a C18 fatty acid with a molecular weight of 338.40 g/mol and a purity standard of ≥97% . Unlike its pro-inflammatory precursor LTB4, 18-carboxy dinor LTB4 is a key excretory metabolite, marking the major clearance route for this potent lipid mediator [3].

Why 18-Carboxy dinor LTB4 is Not Interchangeable with 20-Carboxy LTB4 or LTB4 in Analytical Workflows


Generic substitution among LTB4 pathway metabolites is analytically and biologically unsound. 18-Carboxy dinor LTB4, 20-carboxy LTB4, and the parent molecule LTB4 exhibit distinct physicochemical properties—most critically, vastly different reversed-phase HPLC retention times due to their increasing polarity and decreasing carbon chain length [1][2]. This difference directly impacts chromatographic separation and quantitation. Furthermore, their biological roles are divergent: LTB4 is a potent chemoattractant and pro-inflammatory agonist at BLT1/2 receptors, whereas 18-carboxy dinor LTB4 and 20-carboxy LTB4 are the result of sequential detoxification steps and represent terminal excretory products with drastically reduced or absent biological activity [3][4]. Using an incorrect metabolite as an analytical standard or pathway marker will lead to erroneous identification, inaccurate quantification, and misinterpretation of LTB4 biosynthesis and clearance dynamics [5].

Quantitative Differentiation of 18-Carboxy dinor LTB4 from Competing LTB4 Metabolites


HPLC Polarity: Reduced Lipophilicity Enables Clear Chromatographic Resolution [1]

The conversion of LTB4 to 18-carboxy dinor LTB4 results in a pronounced increase in polarity. In reversed-phase HPLC systems, 18-carboxy dinor LTB4 elutes significantly earlier than its precursors LTB4, 20-hydroxy-LTB4, and 20-carboxy LTB4. This is due to its shorter carbon chain (C18) and the presence of two terminal carboxyl groups [1]. The short HPLC retention time is a key differentiator that prevents co-elution with these other metabolites [2]. While specific retention times are system-dependent, the relative elution order (18-carboxy dinor LTB4 < 20-carboxy LTB4 < LTB4) is a consistent and critical characteristic for method validation and peak identification [3].

Analytical Chemistry Eicosanoid Metabolism LC-MS Method Development

Quantitative Hepatic Biotransformation: A 15% Yield from Initial LTB4 [1]

In isolated rat hepatocytes, 18-carboxy-19,20-dinor-LTB4 is a major early metabolite, with its formation representing approximately 15% of the initially administered LTB4 after a 15-minute incubation [1]. This yield is substantial, underscoring the compound's role as a primary detoxification product from the liver. In contrast, the precursor metabolite, 20-carboxy LTB4, was identified alongside it, but the specific quantitation of 18-carboxy dinor LTB4 at this early time point demonstrates the rapid onset of the β-oxidation pathway [2].

Hepatocyte Metabolism Drug Metabolism In Vitro ADME

Structural Definition via Definitive Analytical Confirmation [1]

The identity of 18-carboxy-19,20-dinor-LTB4 was unequivocally established using a combination of ultraviolet spectroscopy and gas chromatography-mass spectrometry (GC-MS) of both the native derivatized metabolite and its reduced derivative [1]. This rigorous structural characterization is critical for differentiating it from other metabolites, such as the tentatively identified 3-hydroxy-LTB4, which was only a minor component in the same study [1]. The short HPLC retention time, a direct consequence of the loss of two carbon atoms and the addition of a second carboxyl group, served as a key confirmation of the structure deduced by MS .

Metabolite Identification Structural Elucidation Mass Spectrometry

Validated Applications for 18-Carboxy dinor LTB4 in Preclinical and Analytical Research


Development and Validation of LC-MS/MS Methods for LTB4 Pathway Metabolomics [REFS-1]

The unique chromatographic properties of 18-carboxy dinor LTB4, specifically its early elution in reversed-phase HPLC systems due to its high polarity, make it an indispensable standard for developing and validating LC-MS/MS methods [1]. Its use ensures accurate chromatographic resolution from other pathway metabolites (LTB4, 20-carboxy LTB4, 20-hydroxy LTB4) and enables the precise quantification of this terminal excretory product in complex biological matrices such as plasma, urine, or cell culture supernatants [2].

Quantitative Assessment of Hepatic LTB4 Clearance in In Vitro and In Vivo Models [REFS-1]

As a major and early metabolite of hepatic LTB4 biotransformation, representing approximately 15% of initial LTB4 after 15 minutes in rat hepatocyte models, 18-carboxy dinor LTB4 serves as a key endpoint for studies on drug metabolism and pharmacokinetics (DMPK) . Researchers can use this standard to accurately quantify the extent of LTB4 detoxification via the ω- and β-oxidation pathways in hepatocyte cultures, liver microsomes, or in vivo studies [1][2].

Biomarker Discovery and Validation in Inflammatory Disease Studies [REFS-1]

Given that LTB4 is a central pro-inflammatory mediator, its terminal metabolites, including 18-carboxy dinor LTB4, serve as valuable biomarkers of its in vivo biosynthesis and clearance. This compound has been identified as a potential biomarker in various inflammatory and metabolic conditions [1][2]. The use of a highly purified, structurally confirmed standard is essential for absolute quantification in targeted metabolomics studies aimed at validating these biomarkers in clinical or preclinical cohorts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 18-Carboxy dinor Leukotriene B4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.